N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
CAS No.: 1311416-23-5
Cat. No.: VC6326720
Molecular Formula: C18H21BrN2O2
Molecular Weight: 377.282
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311416-23-5 |
|---|---|
| Molecular Formula | C18H21BrN2O2 |
| Molecular Weight | 377.282 |
| IUPAC Name | N-(6-bromo-3,4-dihydro-2H-chromen-4-yl)-1-prop-2-ynylpiperidine-2-carboxamide |
| Standard InChI | InChI=1S/C18H21BrN2O2/c1-2-9-21-10-4-3-5-16(21)18(22)20-15-8-11-23-17-7-6-13(19)12-14(15)17/h1,6-7,12,15-16H,3-5,8-11H2,(H,20,22) |
| Standard InChI Key | MHVPASJNLKFXTQ-UHFFFAOYSA-N |
| SMILES | C#CCN1CCCCC1C(=O)NC2CCOC3=C2C=C(C=C3)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates a 6-bromo-3,4-dihydro-2H-1-benzopyran core linked via an amide bond to a 1-(prop-2-yn-1-yl)piperidine-2-carboxamide moiety. The benzopyran system comprises a fused benzene and oxygen-containing pyran ring, while the piperidine unit introduces conformational rigidity and hydrogen-bonding capacity. The propargyl group (prop-2-yn-1-yl) may enhance metabolic stability through alkyne-mediated interactions with cytochrome P450 enzymes.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₂₁BrN₂O₂ | |
| Molecular Weight | 377.282 g/mol | |
| CAS Number | 1311416-23-5 | |
| Lipophilicity (LogP) | Estimated 2.5–3.2* | – |
| Topological Polar Surface Area | ~50 Ų | – |
*Predicted using fragment-based methods due to lack of experimental data.
Synthesis and Preparation
Synthetic Pathways
The synthesis of N-(6-bromo-3,4-dihydro-2H-1-benzopyran-4-yl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide likely involves multi-step sequences, beginning with the preparation of the benzopyran and piperidine precursors.
Benzopyran Intermediate Synthesis
6-Bromo-3,4-dihydro-2H-1-benzopyran-4-amine serves as a critical intermediate. A reported method for analogous compounds involves:
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Bromination: Electrophilic aromatic substitution of dihydrobenzopyran derivatives using bromine or N-bromosuccinimide .
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Reductive Amination: Conversion of ketone intermediates to amines via sodium borohydride or borane-THF complexes . For example, borane-THF-mediated reduction of 6-bromo-2H-1,4-benzoxazin-3(4H)-one yields 6-bromo-3,4-dihydro-2H-benzo[b] oxazine .
Piperidine Modification
The piperidine-2-carboxamide subunit is functionalized with a propargyl group through nucleophilic substitution or Cu-catalyzed alkyne-azide cyclization. Protective strategies (e.g., tert-butyldimethylsilyl groups) may stabilize reactive sites during coupling .
Amide Bond Formation
Final assembly employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the benzopyran amine and piperidine carboxylic acid derivative.
| Target | Putative Effect | Rationale |
|---|---|---|
| 5-HT Receptors | Agonism/Antagonism | Benzopyran similarity to sumatriptan |
| MAO-B | Inhibition | Propargylamine moiety |
| TRPV1 Channels | Modulation | Alkyne-mediated calcium flux |
ADME Profiling
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Absorption: High lipophilicity (LogP ~3) favors intestinal absorption but may limit aqueous solubility.
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Metabolism: Propargyl groups resist oxidative degradation, potentially extending half-life.
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Excretion: Renal clearance predicted due to moderate molecular weight and polar amide bonds.
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: High-throughput screening required to map binding partners.
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In Vivo Efficacy: Animal models of neurodegeneration (e.g., Parkinson’s disease) could validate MAO-B inhibition.
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Synthetic Optimization: Deuterium incorporation at labile positions may improve metabolic stability.
Collaborative Opportunities
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Academia-Industry Partnerships: Accelerate preclinical studies through shared compound libraries.
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Computational Modeling: Molecular dynamics simulations to predict off-target effects.
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